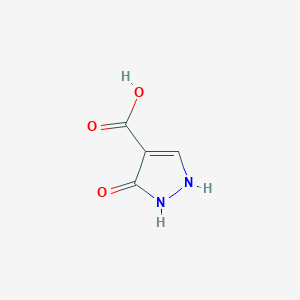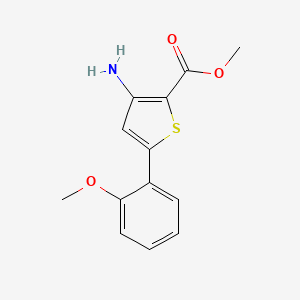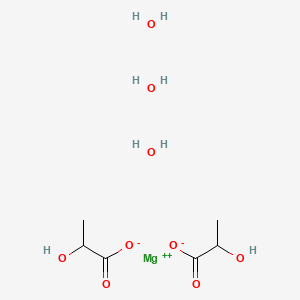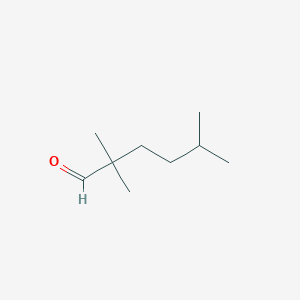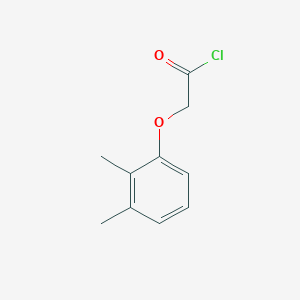
5-イソプロピルイソキサゾール-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
科学的研究の応用
Ethyl 5-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms depending on their chemical structure and the nature of the target
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways due to their diverse chemical structures
Result of Action
As a derivative of isoxazole, it may share some of the biological activities common to other isoxazole compounds . .
生化学分析
Biochemical Properties
Ethyl 5-isopropylisoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of drug discovery and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in biological systems.
Cellular Effects
The effects of Ethyl 5-isopropylisoxazole-3-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been found to alter the expression of genes involved in inflammatory responses, further highlighting its therapeutic potential.
Molecular Mechanism
At the molecular level, Ethyl 5-isopropylisoxazole-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream processes such as cell growth and differentiation . These binding interactions are critical for the compound’s biological activity and therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-isopropylisoxazole-3-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have demonstrated that Ethyl 5-isopropylisoxazole-3-carboxylate remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in experimental and therapeutic applications.
Dosage Effects in Animal Models
The effects of Ethyl 5-isopropylisoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Ethyl 5-isopropylisoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 5-isopropylisoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is essential for predicting its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Ethyl 5-isopropylisoxazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . This subcellular distribution is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as a dipole, in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of ethyl 5-isopropylisoxazole-3-carboxylate may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ environmentally friendly reagents and conditions to achieve the desired product .
化学反応の分析
Types of Reactions: Ethyl 5-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
類似化合物との比較
- Ethyl 3-isoxazolecarboxylate
- 5-Methylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carboxylate
Comparison: Ethyl 5-isopropylisoxazole-3-carboxylate is unique due to the presence of the isopropyl group at the 5-position of the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the isopropyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
特性
IUPAC Name |
ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVIEIJKPRYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593112 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91240-30-1 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
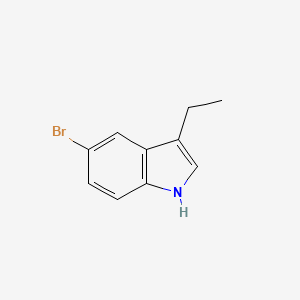
![3-[Ethyl(methyl)amino]propanoic acid](/img/structure/B1318972.png)




